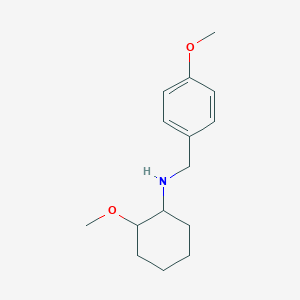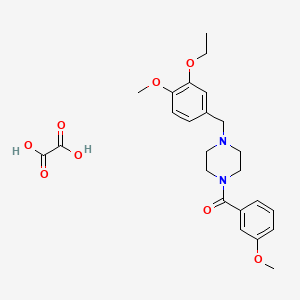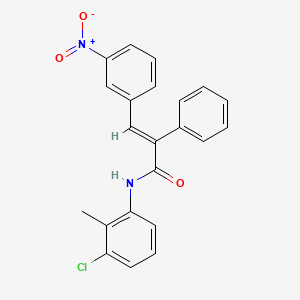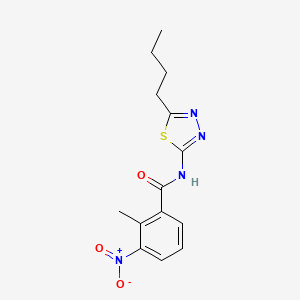![molecular formula C12H24N2O B5209346 (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Wirkmechanismus
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking this receptor, this compound reduces the excitatory effects of glutamate and modulates the activity of other neurotransmitter systems such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models, including changes in gene expression, synaptic plasticity, and neuroinflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise manipulation of glutamate signaling pathways. However, its limited solubility in water and other solvents can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine and its therapeutic applications. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of interest include its effects on synaptic plasticity and learning and memory, as well as its potential as a treatment for addiction and other psychiatric disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine can be synthesized using a multi-step process involving the reaction of 3-methylcyclopentanone with 2-bromoethylmorpholine, followed by reduction and deprotection steps. The final product is obtained as a white powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression, and decrease drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)13-4-5-14-6-8-15-9-7-14/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDVCGIMRQIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)


![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209327.png)


![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)